molecular formula C7H10ClN3O2 B2626948 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride CAS No. 2375273-33-7

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride

Cat. No.: B2626948
CAS No.: 2375273-33-7
M. Wt: 203.63
InChI Key: PLKMLUCVVFHRIS-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the resulting electronic and steric properties. This makes it particularly suitable for certain applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-4-8-6-2-1-3-9-10(5)6;/h4,9H,1-3H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKMLUCVVFHRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2NC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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